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Scandium sulfide

optoelectronics high-pressure physics semiconductors

Researchers requiring reliable solid-state electrolytes or high-pressure optical sensors often encounter inconsistent electronic properties with Y2S3/La2S3 analogs. Scandium(III) sulfide (Sc2S3, CAS 12166-29-9) provides unique defect chemistry with predominant scandium interstitial conductivity, a pressure-tuned band gap (2.15 eV to 0.69 eV) without phase change, and ALD-compatible high-k deposition. • High thermal stability: melting point 1,775 °C, density 2.91 g/cm³ • Orthorhombic Fddd structure ensures distinct optoelectronic behavior • 99.9% purity available; shipped under ambient conditions

Molecular Formula S3Sc2
Molecular Weight 186.1 g/mol
CAS No. 12166-29-9
Cat. No. B085120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium sulfide
CAS12166-29-9
Molecular FormulaS3Sc2
Molecular Weight186.1 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Sc+3].[Sc+3]
InChIInChI=1S/3S.2Sc/q3*-2;2*+3
InChIKeyKAYAWNAUDDJSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium Sulfide (Sc2S3) Specifications & Procurement


Scandium(III) sulfide (Sc2S3, CAS 12166-29-9) is a yellow crystalline rare-earth sesquisulfide semiconductor [1]. It crystallizes in a complex orthorhombic Fddd structure based on a cubic close-packed anion array with ordered cation vacancies [2]. With a high melting point of 1,775 °C and density of 2.91 g/cm³, Sc2S3 exhibits thermal stability suitable for high-temperature electronic and optical applications [1].

Material Rare-earth sesquisulfide semiconductor
Structure Orthorhombic Fddd crystal lattice
Application Fit High-temperature electronics & optical research

Substitution Limitations of Sc2S3


Rare-earth sesquisulfides exhibit widely varying defect chemistry and electronic properties despite similar stoichiometries. For instance, Sc2S3 and Y2S3 show divergent electrical conductivity dependencies on sulfur partial pressure, reflecting fundamentally different defect equilibria [1]. Substituting Sc2S3 with Y2S3 or La2S3 may alter conduction mechanisms and compromise device performance in solid-state electrolytes or thermoelectrics. Furthermore, Sc2S3's unique Fddd crystal structure confers distinct pressure-tuned optoelectronic behavior not observed in its analogs [2], underscoring the necessity of compound-specific selection.

Defect Chemistry

Y₂S₃ and La₂S₃ exhibit divergent conductivity mechanisms; ionic vs. electronic transport may shift.

Optoelectronic Behavior

Pressure-tuned band gap narrowing unique to Sc₂S₃ Fddd structure may not transfer to other Re₂S₃.

Thin-Film Process

ALD precursor availability is compound-specific; Y₂S₃ and La₂S₃ lack comparable deposition routes.

Sc2S3 Quantified Differentiation


Pressure-Tunable Optical Band Gap

Sc2S3 exhibits a pressure-tuned band gap narrowing from 2.15 eV to 0.69 eV under compression up to 41.8 GPa, without undergoing a phase transition [1]. In contrast, Y2S3 is predicted to decompose into YScS3 and Sc2S3 under certain conditions, and its pressure-dependent behavior is less characterized [2]. This unique tunability enables Sc2S3 for extreme-condition optoelectronics.

Band Gap Tunability
Reported
2.15 → 0.69 eV up to 41.8 GPa
Pressure-tuned optoelectronic response
No structural phase transition
optoelectronics high-pressure physics semiconductors

Defect Chemistry and Conductivity Mechanism

Under varying sulfur partial pressures, Sc2S3 exhibits a conductivity slope of −3/16, indicating predominance of scandium interstitial ions, whereas Y2S3 shows a +3/16 dependence at higher pressures, signifying p-type conduction via yttrium vacancies [1]. This divergence in dominant defect types directly impacts ionic versus electronic transport.

Defect Chemistry
Head-to-head
Sc₂S₃ slope −3/16 vs Y₂S₃ slope +3/16
Divergent ionic vs. electronic transport
Direct head-to-head comparison
solid-state electrolytes defect engineering thermoelectrics

High-Pressure Structural Stability

Sc2S3 maintains its Fddd orthorhombic crystal structure without any phase transition up to 41.8 GPa [1]. In contrast, many other rare-earth sesquisulfides undergo pressure-induced phase transformations at lower pressures (e.g., γ-La2S3 transforms to α-La2S3 under moderate conditions) [2]. This exceptional structural robustness ensures consistent performance in high-pressure environments.

Structural Stability
Context-dependent
Sc₂S₃ no phase transition ≤41.8 GPa vs Other Re₂S₃ transform at lower P
Retains Fddd structure under extreme pressure
Class-level inference
high-pressure stability phase transitions mechanical properties

Atomic Layer Deposition Compatibility

Sc2S3 films can be deposited via atomic layer deposition (ALD) using novel amidinate-based scandium precursors [1]. This enables integration of Sc2S3 as a high-k dielectric layer in advanced semiconductor devices, a capability not widely established for Y2S3 or La2S3 due to precursor limitations. The patent literature explicitly describes ALD processes for Sc2S3, highlighting its manufacturability.

ALD Compatibility
Reported
Precursor Sc(Amid)₃
Enables conformal thin-film integration
Patented ALD process
atomic layer deposition high-k dielectrics semiconductor manufacturing

Sc2S3 Application Scenarios


High-Pressure Optoelectronics and Infrared Windows

Leveraging its pressure-tuned band gap from 2.15 eV to 0.69 eV without phase change [1], Sc2S3 is uniquely suited for optical sensors and infrared windows in high-pressure environments, such as deep-earth drilling instruments or aerospace components exposed to extreme mechanical stress.

Solid-State Electrolytes for Advanced Batteries

The distinct defect chemistry of Sc2S3, characterized by predominant scandium interstitial conductivity [2], positions it as a promising solid-state electrolyte in lithium or sodium batteries, offering potentially higher ionic conductivity than Y2S3-based alternatives.

High-k Dielectric Films via ALD

Sc2S3 can be deposited as a high-k dielectric layer using patented ALD processes with amidinate precursors [3]. This enables its integration into next-generation transistors and memory devices, where precise thickness control and conformality are critical.

Application
Selection Property
Validation Focus
High-Pressure Optoelectronics
Pressure-tuned band gap stability
Optoelectronic response under compression
Solid-State Electrolytes
Defect-mediated ionic conductivity
Ionic transport measurements
High-k Dielectric Films
ALD process compatibility
Film conformality and dielectric constant

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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